Cas no 787615-23-0 (3-AMINO-3-(2,4-DICHLORO-PHENYL)-PROPAN-1-OL)

3-Amino-3-(2,4-dichlorophenyl)-propan-1-ol is a chiral amino alcohol derivative featuring a 2,4-dichlorophenyl substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its structure, combining both amino and hydroxyl functional groups, allows for further derivatization, enabling applications in asymmetric synthesis and ligand design. The presence of the dichlorophenyl moiety enhances its utility in bioactive molecule development, offering potential for antimicrobial or antifungal activity. The compound's well-defined stereochemistry also makes it valuable for chiral resolution studies. It is typically handled under controlled conditions due to its reactive functional groups.
3-AMINO-3-(2,4-DICHLORO-PHENYL)-PROPAN-1-OL structure
787615-23-0 structure
商品名:3-AMINO-3-(2,4-DICHLORO-PHENYL)-PROPAN-1-OL
CAS番号:787615-23-0
MF:C9H11Cl2NO
メガワット:220.095740556717
MDL:MFCD06227486
CID:891571
PubChem ID:17039437

3-AMINO-3-(2,4-DICHLORO-PHENYL)-PROPAN-1-OL 化学的及び物理的性質

名前と識別子

    • 3-AMINO-3-(2,4-DICHLORO-PHENYL)-PROPAN-1-OL
    • 3-amino-3-(2,4-dichlorophenyl)propan-1-ol
    • AA271
    • DTXSID40588756
    • SCHEMBL17513258
    • MFCD06227486
    • AKOS011675544
    • AB23492
    • EN300-1981564
    • CS-0355147
    • 787615-23-0
    • MDL: MFCD06227486
    • インチ: 1S/C9H11Cl2NO/c10-6-1-2-7(8(11)5-6)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2
    • InChIKey: BJSTYZZLZITDJR-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C(C=CC=1C(CCO)N)Cl

計算された属性

  • せいみつぶんしりょう: 219.02200
  • どういたいしつりょう: 219.0217694g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 157
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

  • PSA: 46.25000
  • LogP: 3.07590

3-AMINO-3-(2,4-DICHLORO-PHENYL)-PROPAN-1-OL セキュリティ情報

  • 危険カテゴリコード: 41
  • セキュリティの説明: 26-39
  • 危険物標識: Xi

3-AMINO-3-(2,4-DICHLORO-PHENYL)-PROPAN-1-OL 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB212914-500 mg
3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol
787615-23-0
500mg
€220.50 2023-05-06
Enamine
EN300-1981564-0.25g
3-amino-3-(2,4-dichlorophenyl)propan-1-ol
787615-23-0
0.25g
$196.0 2023-09-16
Enamine
EN300-1981564-0.05g
3-amino-3-(2,4-dichlorophenyl)propan-1-ol
787615-23-0
0.05g
$178.0 2023-09-16
Enamine
EN300-1981564-0.1g
3-amino-3-(2,4-dichlorophenyl)propan-1-ol
787615-23-0
0.1g
$187.0 2023-09-16
Enamine
EN300-1981564-5g
3-amino-3-(2,4-dichlorophenyl)propan-1-ol
787615-23-0
5g
$618.0 2023-09-16
Enamine
EN300-1981564-10g
3-amino-3-(2,4-dichlorophenyl)propan-1-ol
787615-23-0
10g
$917.0 2023-09-16
1PlusChem
1P008OAV-250mg
3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol
787615-23-0 95%
250mg
$100.00 2025-02-24
1PlusChem
1P008OAV-1g
3-AMINO-3-(2,4-DICHLORO-PHENYL)-PROPAN-1-OL
787615-23-0 95%
1g
$243.00 2024-04-21
A2B Chem LLC
AE03943-500mg
3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol
787615-23-0 95%
500mg
$144.00 2024-04-19
1PlusChem
1P008OAV-500mg
3-AMINO-3-(2,4-DICHLORO-PHENYL)-PROPAN-1-OL
787615-23-0 95%
500mg
$137.00 2024-04-21

3-AMINO-3-(2,4-DICHLORO-PHENYL)-PROPAN-1-OL 関連文献

3-AMINO-3-(2,4-DICHLORO-PHENYL)-PROPAN-1-OLに関する追加情報

Comprehensive Overview of 3-AMINO-3-(2,4-DICHLORO-PHENYL)-PROPAN-1-OL (CAS No. 787615-23-0): Properties, Applications, and Industry Insights

3-AMINO-3-(2,4-DICHLORO-PHENYL)-PROPAN-1-OL (CAS No. 787615-23-0) is a specialized organic compound with a molecular structure featuring a propan-1-ol backbone substituted with an amino group and a 2,4-dichlorophenyl moiety. This unique combination of functional groups makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound's chiral center at the 3-position further enhances its utility in enantioselective reactions, a topic of growing interest in modern drug development.

Recent advancements in green chemistry have spurred interest in optimizing the synthesis of 3-AMINO-3-(2,4-DICHLORO-PHENYL)-PROPAN-1-OL. Researchers are exploring catalytic asymmetric hydrogenation methods to improve yield and reduce waste, aligning with the pharmaceutical industry's push toward sustainable manufacturing. The compound's logP value (estimated at 2.8) and hydrogen bond donor/acceptor profile suggest favorable bioavailability characteristics, making it relevant to drug discovery teams targeting CNS disorders—a frequently searched topic in medicinal chemistry forums.

Analytical characterization of CAS 787615-23-0 typically involves HPLC purity testing (often >98%) and chiral separation techniques. The 2,4-dichlorophenyl moiety contributes to UV detectability at 254 nm, facilitating quality control. Thermal analysis (DSC) reveals a melting point range of 120-123°C, while FT-IR spectroscopy confirms the presence of both hydroxyl (3300 cm⁻¹) and primary amine (3400 cm⁻¹) stretches—key data points for researchers validating compound identity.

In material science applications, the amphiphilic nature of 3-AMINO-3-(2,4-DICHLORO-PHENYL)-PROPAN-1-OL has shown promise in modifying polymer surfaces. Its ability to form hydrogen-bonded networks makes it a candidate for creating functional coatings with tailored wettability properties, addressing popular searches about "smart surface materials." Patent literature suggests utility in liquid crystal formulations, where the compound's rigid aromatic system and flexible side chain can influence mesophase behavior.

The safety profile of 787615-23-0 complies with standard laboratory handling protocols. While not classified as hazardous under GHS criteria, proper PPE including nitrile gloves and ventilation control are recommended during handling—a practical consideration often queried by laboratory technicians. Stability studies indicate the compound remains stable for ≥24 months when stored in amber glass containers under inert atmosphere at -20°C, crucial information for inventory management in R&D facilities.

Emerging applications in bioconjugation chemistry leverage the compound's primary amine group for carbodiimide-mediated coupling reactions. This aligns with trending research in antibody-drug conjugates (ADCs), where search volume for "amine-containing linkers" has increased by 37% year-over-year in scientific databases. The electron-withdrawing chlorine substituents may additionally facilitate nucleophilic aromatic substitution reactions under mild conditions.

Commercial availability of 3-AMINO-3-(2,4-DICHLORO-PHENYL)-PROPAN-1-OL typically includes both racemic and enantiopure forms, with pricing structures reflecting the complexity of chiral separation. Current market analysis shows growing demand from contract research organizations (CROs) specializing in small molecule therapeutics, particularly those focused on G-protein coupled receptor (GPCR) targets—a hot topic in recent drug development conferences.

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Amadis Chemical Company Limited
(CAS:787615-23-0)3-AMINO-3-(2,4-DICHLORO-PHENYL)-PROPAN-1-OL
A1176754
清らかである:99%/99%
はかる:1g/2.5g
価格 ($):217.0/457.0